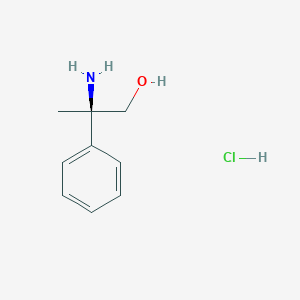

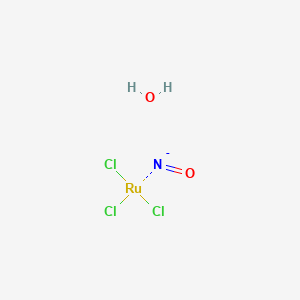

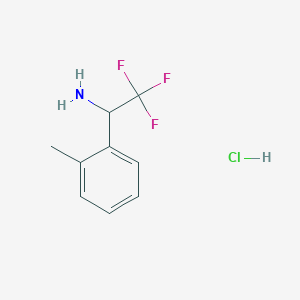

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Photoaffinity Probes in Biological Systems

- Research has shown that 3-(4-tolyl)-3-(trifluoromethyl)diazirine, a compound closely related to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, undergoes photolysis to produce singlet carbene intermediates. This process, particularly the photoinsertion into the N-H bond of diethylamine, leads to the formation of related adducts. However, the stability and utility of these products in biological systems may be limited due to a subsequent elimination and hydrolysis process (Platz et al., 1991).

Synthesis of Silodosin Intermediate

- In the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate, is synthesized through a novel route. This route involves multiple steps including O-alkylation, reduction, diazotization, and hydrazinolysis, starting from 2-nitrochlorobenzene (Luo et al., 2008).

Biocide with Corrosion Inhibition Properties

- 2-(Decylthio)ethanamine hydrochloride, another related compound, serves as a multifunctional biocide in recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis of Chiral Building Blocks

- The conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by enantioselective reduction, enables the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This compound is a significant chiral building block used in various chemical syntheses (Demir et al., 2001).

Fluorinating Agents in Chemical Synthesis

- Compounds like (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine, which are structurally related to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, are used as fluorinating agents. These agents are specifically useful for replacing hydroxyl groups with fluorine atoms in hydroxy-compounds that carry other functional groups (Bergmann & Cohen, 1970).

Antiamoebic Activity of Chalcones

- Research on chalcones possessing N-substituted ethanamine has been conducted. These compounds, synthesized through a sequence of reactions including aldol condensation, showed promising antiamoebic activity, making them potential therapeutic agents (Zaidi et al., 2015).

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6-4-2-3-5-7(6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPCTLVNAZQVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)